molecular formula C24H24N2O3 B14500062 6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 64968-35-0

6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14500062
CAS No.: 64968-35-0
M. Wt: 388.5 g/mol
InChI Key: DRZTZWBEBBOCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a tetrahydropyrimidinylidene core substituted with methoxyphenyl groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one stands out due to its unique tetrahydropyrimidinylidene core, which imparts distinct chemical and biological properties

Properties

CAS No.

64968-35-0

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-[2,6-bis(4-methoxyphenyl)-1,2,5,6-tetrahydropyrimidin-4-yl]phenol

InChI

InChI=1S/C24H24N2O3/c1-28-18-11-7-16(8-12-18)21-15-22(20-5-3-4-6-23(20)27)26-24(25-21)17-9-13-19(29-2)14-10-17/h3-14,21,24-25,27H,15H2,1-2H3

InChI Key

DRZTZWBEBBOCDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NC(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.